2-(Oxan-4-ylmethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Oxan-4-ylmethoxy)benzoic acid” is an organic compound with the molecular formula C13H16O4 . It has a molecular weight of 236.27 . The IUPAC name for this compound is 2-[(tetrahydro-2H-pyran-4-yloxy)methyl]benzoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid group attached to an oxan-4-ylmethoxy group . The InChI code for this compound is 1S/C13H16O4/c14-13(15)12-4-2-1-3-10(12)9-17-11-5-7-16-8-6-11/h1-4,11H,5-9H2,(H,14,15) .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . The storage temperature for this compound is room temperature .Safety and Hazards
The safety information for “2-(Oxan-4-ylmethoxy)benzoic acid” indicates that it has some hazards associated with it. The GHS pictograms indicate a signal word of warning . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is structurally similar to benzoic acid , which is known to have antimicrobial properties and is used as a food preservative . Benzoic acid is also used as a treatment for urea cycle disorders due to its ability to bind amino acids .
Mode of Action
Based on its structural similarity to benzoic acid, it may also bind to amino acids, leading to their excretion and a decrease in ammonia levels .
Biochemical Pathways
The biosynthesis of benzoic acid derivatives, such as 2-(Oxan-4-ylmethoxy)benzoic acid, involves the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid . This might suggest a similar metabolic pathway for this compound.
Result of Action
Benzoic acid is known to have antimicrobial properties and is used as a food preservative . It may also decrease ammonia levels by binding to amino acids .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives, such as 2-(Oxan-4-ylmethoxy)benzoic acid, play a significant role in the biosynthesis of phenolic compounds present in foods . These compounds interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, similar to other benzoic acid derivatives .
Molecular Mechanism
It is known that benzoic acid derivatives can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound, as a benzoic acid derivative, may be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . These pathways involve interactions with various enzymes and cofactors .
Properties
IUPAC Name |
2-(oxan-4-ylmethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-13(15)11-3-1-2-4-12(11)17-9-10-5-7-16-8-6-10/h1-4,10H,5-9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMHTGVXIFZJDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.